molecular formula C17H13FN2O2S B11140262 5-(3-fluorophenyl)-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide

5-(3-fluorophenyl)-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B11140262
M. Wt: 328.4 g/mol
InChI Key: UEEQMOXFAJJXJY-UHFFFAOYSA-N
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Description

5-(3-fluorophenyl)-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound belonging to the thiazole family. This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and a hydroxyphenyl group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorophenyl)-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is usually attached through an amide bond formation, which can be achieved by reacting the thiazole derivative with a hydroxybenzoic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially yielding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 5-(3-fluorophenyl)-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide is studied for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of particular interest.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chlorophenyl)-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide
  • 5-(3-bromophenyl)-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide
  • 5-(3-methylphenyl)-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide

Uniqueness

Compared to similar compounds, 5-(3-fluorophenyl)-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a distinct and valuable molecule for research and development.

Properties

Molecular Formula

C17H13FN2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

5-(3-fluorophenyl)-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H13FN2O2S/c1-10-19-15(16(23-10)11-5-4-6-12(18)9-11)17(22)20-13-7-2-3-8-14(13)21/h2-9,21H,1H3,(H,20,22)

InChI Key

UEEQMOXFAJJXJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC(=CC=C2)F)C(=O)NC3=CC=CC=C3O

Origin of Product

United States

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